Amine Attachment Position: 2-Methylene-Substituted Cyclopentane vs. 1-Direct-Substituted Regioisomer
The target compound (CAS 1249204-75-8) features the primary amine at the cyclopentane 2-position connected via a methylene (-CH2-) linker to the 1-methylpyrazole 4-position, yielding a molecular formula of C10H17N3 and MW 179.26 . The closest regioisomeric analog, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS 1216188-02-1), bears the amine directly on the cyclopentane 1-position without a methylene spacer, resulting in C9H15N3 and MW 165.24—a molecular weight reduction of 14.02 Da (one CH2 unit) [1]. This structural difference alters the steric environment around the amine and the rotational freedom of the pyrazole ring, which can affect both synthetic derivatization outcomes and biological target engagement profiles in structure-activity relationship (SAR) campaigns.
| Evidence Dimension | Molecular weight and formula (structural topology) |
|---|---|
| Target Compound Data | MW 179.26 g/mol; C10H17N3; amine at cyclopentane 2-position with methylene spacer |
| Comparator Or Baseline | 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS 1216188-02-1): MW 165.24 g/mol; C9H15N3; amine directly at cyclopentane 1-position |
| Quantified Difference | ΔMW = +14.02 g/mol (one additional CH2 unit); Δ formula: +CH2 |
| Conditions | Calculated from molecular formulas derived from IUPAC names and supplier CAS specifications |
Why This Matters
The methylene spacer in the target compound provides a distinct vector for amine derivatization and alters the conformational landscape relative to the cyclopentane ring, which can be decisive in fragment-based drug design where subtle geometric changes drive binding affinity differences.
- [1] Kuujia. CAS 1216188-02-1: 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine. MW: 165.24 g/mol; Formula: C9H15N3. Available at: https://www.kuujia.com/cas-1216188-02-1.html (accessed 2026-04-29). View Source
